3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2-methoxyphenyl group and a 3,4-dimethoxybenzoate ester. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the 2-methoxyphenyl group and the 3,4-dimethoxybenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulating signaling pathways, such as those related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dihydroxybenzoate
Uniqueness
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy groups on the benzoate ester, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of novel compounds with improved properties.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-20-7-5-4-6-17(20)19-14-31-22-13-16(9-10-18(22)24(19)26)32-25(27)15-8-11-21(29-2)23(12-15)30-3/h4-14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIGYQVQNGEES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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